molecular formula C17H15ClFN3O3 B2844171 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380170-12-5

4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2844171
CAS No.: 2380170-12-5
M. Wt: 363.77
InChI Key: GBIHKJJWWJVVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a chloro and fluoro-substituted benzoyl group attached to a piperazin-2-one ring, which is further substituted with a methoxypyridin moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloro-6-fluorobenzoic acid and 2-methoxypyridin-4-amine.

  • Reaction Steps:

    • Activation of Carboxylic Acid: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.

    • Formation of Amide Bond: The activated acid chloride is then reacted with 2-methoxypyridin-4-amine in the presence of a base such as triethylamine to form the amide bond.

    • Cyclization: The resulting amide undergoes cyclization to form the piperazin-2-one ring structure.

  • Industrial Production Methods:

    • Batch Process: The synthesis can be carried out in a batch process, where each step is performed sequentially in separate reaction vessels.

    • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to improve efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group.

  • Reduction: Reduction reactions can target the piperazin-2-one ring.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation Products: Formation of carboxylic acids and ketones.

  • Reduction Products: Formation of amines and alcohols.

  • Substitution Products: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and receptor binding. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(2-Chloro-6-fluorobenzoyl)piperazin-2-one: Lacks the methoxypyridin moiety.

  • 4-(2-Chloro-6-fluorobenzoyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but without the methoxy group on the pyridin ring.

Uniqueness: The presence of the methoxypyridin group in 4-(2-Chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one provides unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-chloro-6-fluorobenzoyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c1-25-14-9-11(5-6-20-14)22-8-7-21(10-15(22)23)17(24)16-12(18)3-2-4-13(16)19/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIHKJJWWJVVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.